N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(pyridin-3-yl)oxalamide
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Overview
Description
N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(pyridin-3-yl)oxalamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a pyridine ring, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(pyridin-3-yl)oxalamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable nucleophile to form the intermediate 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethanol.
Oxalamide Formation: The intermediate is then reacted with oxalyl chloride to form the oxalamide derivative.
Final Coupling: The final step involves coupling the oxalamide derivative with pyridine-3-amine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(pyridin-3-yl)oxalamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as polymers or coatings.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The oxalamide moiety can form hydrogen bonds with target proteins, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N1-(2-hydroxy-2-(4-chlorophenyl)ethyl)-N2-(pyridin-3-yl)oxalamide: Similar structure but with a chlorophenyl group instead of a trifluoromethyl group.
N1-(2-hydroxy-2-(4-methylphenyl)ethyl)-N2-(pyridin-3-yl)oxalamide: Similar structure but with a methylphenyl group instead of a trifluoromethyl group.
Uniqueness
N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(pyridin-3-yl)oxalamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s efficacy and bioavailability in medicinal applications.
Properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-N'-pyridin-3-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3/c17-16(18,19)11-5-3-10(4-6-11)13(23)9-21-14(24)15(25)22-12-2-1-7-20-8-12/h1-8,13,23H,9H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUJYDUTXRMTHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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